3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
Preparation Methods
The synthesis of 3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 6-chloro-pyrimidine-4-amine with piperidine-1-carboxylic acid tert-butyl ester under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. This can result in various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also potent inhibitors of protein kinase B (PKB) and have similar biological activities.
3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but differs in the piperidine ring, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Biological Activity
3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 939986-77-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₄H₂₁ClN₄O₂
- Molecular Weight : 312.80 g/mol
- Structure : The compound features a piperidine ring with a chloro-substituted pyrimidine moiety, which is critical for its biological interactions.
The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. The chloro group at the 6-position of the pyrimidine ring enhances its reactivity, allowing it to interact effectively with biological targets associated with cancer and inflammatory diseases .
Antitumor Properties
In vitro studies have indicated that this compound exhibits significant antitumor activity. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The specific mechanisms through which it exerts these effects include:
- Inhibition of Cell Cycle Progression : The compound may interfere with the normal cell cycle, leading to apoptosis in cancer cells.
- Targeting Specific Enzymes : It has been identified as an inhibitor of certain kinases involved in cancer progression.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. These effects are attributed to its ability to modulate cytokine production and inhibit pathways that lead to inflammation .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester | Similar piperidine core; methyl group instead of chloro | Variation in halogen substituents affects activity |
Tert-butyl 4-(6-chloropyrimidin-4-ylamino)piperidine-1-carboxylate | Different positional substitution on piperidine | May exhibit altered pharmacokinetics |
4-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester | Similar structure but different substitution pattern | Potentially distinct biological activity |
This table illustrates how variations in substituents can significantly influence biological activity and therapeutic applications.
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : A study demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cancer cell lines, indicating its potential for development as an anticancer drug.
- Mechanistic Studies : Research involving enzyme assays showed that the compound effectively inhibited specific kinases associated with tumor growth, further supporting its role as a therapeutic agent against cancer .
- Animal Models : Preliminary animal studies have suggested that the compound can reduce tumor size and improve survival rates when administered in conjunction with existing chemotherapy regimens.
Properties
IUPAC Name |
tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(8-19)18-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYSPKHMDVCCQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624595 | |
Record name | tert-Butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-77-3 | |
Record name | 1,1-Dimethylethyl 3-[(6-chloro-4-pyrimidinyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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